molecular formula C9H9F3N2O3 B8686110 5-Ethoxy-2-nitro-4-(trifluoromethyl)aniline CAS No. 473537-36-9

5-Ethoxy-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B8686110
CAS No.: 473537-36-9
M. Wt: 250.17 g/mol
InChI Key: NSUBCFDZJGKSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-nitro-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C9H9F3N2O3 and its molecular weight is 250.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

473537-36-9

Molecular Formula

C9H9F3N2O3

Molecular Weight

250.17 g/mol

IUPAC Name

5-ethoxy-2-nitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9F3N2O3/c1-2-17-8-4-6(13)7(14(15)16)3-5(8)9(10,11)12/h3-4H,2,13H2,1H3

InChI Key

NSUBCFDZJGKSLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To EtOH (500 mL) was added potassium metal (ca. 21 g, ca. 537 mmol), and the vigorous reaction had to be cooled with an ice bath. Stirring was continued until all potassium metal was dissolved. Solid commercially available 5-chloro-2-nitro-4-trifluoromethyl-phenylamine [CAS-No. 35375-74-7] (57.74 g, 240 mmol) was added in one portion, and the resulting dark red mixture was stirred at 55-60° C. for 4 days. The warm reaction mixture was slowly poured into H2O (ca. 2000 mL), adjusted pH with conc. HCl to pH 2, the yellow precipitate was filtered off, washed with H2O and dried in air at 60° C. to give a yellow solid (57.81 g, 96%), which was used without further purification. MS (ISN) 249 [M·H].
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57.74 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2000 mL
Type
solvent
Reaction Step Five
Name
Yield
96%

Synthesis routes and methods II

Procedure details

To EtOH (500 mL) was added potassium metal (ca. 21 g, ca. 537 mmol) and the vigorous reaction had to be cooled with an ice bath. Stirring was continued until all potassium metal was dissolved. Solid commercially available 5-chloro-2-nitro-4-trifluoromethyl-phenylamine [CAS-No. 35375-74-7] (57.74 g, 240 mmol) was added in one portion and the resulting dark red mixture was stirred at 55-60° C. for 4 days. The warm reaction mixture was slowly poured into H2O (ca. 2000 mL), adjusted pH with conc. HC1 to pH 2, the yellow precipitate was filtered off, washed with H2O and dried in air at 60° C. to give a yellow solid (57.81 g, 96%), which was used without further purification. MS (ISN) 249 [M−H].
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57.74 g
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
solvent
Reaction Step Four
Name
Yield
96%

Synthesis routes and methods III

Procedure details

The title compound was prepared from 5-chloro-2-nitro-4-trifluoromethyl-phenylamine [CAS-No. 35375-74-7] (7.06 g, 29.3 mmol) and KOH (4.26 g, 64.6 mmol) in EtOH (30 mL) and DMSO (60 mL) according to the general procedure E. Obtained as a yellow solid (4.20 g).
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.